Stereochemical Identity of the (R)-Enantiomer
The target compound is specifically the (R)-enantiomer (CAS 1265892-46-3), whereas the corresponding racemic mixture is cataloged separately under CAS 2385332-22-7 . Procurement of the (R)-enantiomer ensures defined stereochemistry at the C-2 position of the 3-amino-2-benzylpropan-1-ol scaffold. By comparison, Fmoc-L-phenylalaninol (CAS 129397-83-7) carries the opposite (S)-configuration with a measured optical rotation of -48±2° (C=1 in DMF) . While a specific optical rotation value for the target compound was not publicly reported at the time of this analysis, its D-phenylalaninol analog Fmoc-D-phenylalaninol (CAS 130406-30-3) exhibits an optical rotation of +46±2° (C=1 in DMF) , establishing the expected sign and approximate magnitude for the (R)-configured homophenylalaninol derivative. Use of the racemic form would yield diastereomeric mixtures in subsequent couplings, complicating purification and chiral assay validation.
| Evidence Dimension | Stereochemical configuration and optical rotation at the chiral carbon |
|---|---|
| Target Compound Data | (R)-enantiomer, CAS 1265892-46-3, expected positive optical rotation (cf. Fmoc-D-phenylalaninol +46±2°) |
| Comparator Or Baseline | Fmoc-L-phenylalaninol (S-configuration): [α] = -48±2° (C=1 in DMF); Racemic form: CAS 2385332-22-7; Fmoc-D-phenylalaninol (R-configuration, α-amino alcohol analog): [α] = +46±2° (C=1 in DMF) |
| Quantified Difference | Enantiomeric inversion: ~94° spread in specific rotation between (R)- and (S)-configured Fmoc-amino alcohols of this class |
| Conditions | Optical rotation measured at 20°C, C=1 in DMF (AKSci specification); Comparator data from vendor certificates of analysis |
Why This Matters
For laboratories synthesizing D-peptides or chirally defined peptidomimetics, the (R)-enantiomer is the required building block; the racemic form necessitates additional chiral separation steps that reduce overall yield and increase solvent consumption.
